The compound is cataloged under the Chemical Abstracts Service (CAS) registry number 133979 and has the molecular formula . It is part of a broader category of coordination compounds where platinum is coordinated to various ligands, including amines and carboxylates. This classification highlights its relevance in medicinal chemistry, particularly in the development of novel anticancer drugs.
The synthesis of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) involves several key steps:
These steps require careful control of parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
The molecular structure of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) can be described as follows:
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) can participate in various chemical reactions:
These reactions are critical for understanding how the compound interacts within biological systems and its potential therapeutic effects.
The mechanism of action for diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) primarily involves:
The physical and chemical properties of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) include:
These properties are essential for determining how the compound behaves in biological systems and its potential for therapeutic use.
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) has several promising applications:
The compound is systematically named as diammine(cyclobutane-1,1-dicarboxylato)dihydroxidoplatinum(IV) under IUPAC rules, reflecting its coordination sphere and oxidation state. Its CAS registry number is 113287-15-3, and its molecular formula is C₆H₁₄N₂O₆Pt, with a molecular mass of 405.267 g/mol [2]. The name explicitly denotes:
Alternative names include diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) and ct-[Pt(NH₃)₂(OH)₂(CBCDA)] (where CBCDA = cyclobutane-1,1-dicarboxylate) [2]. The prefix "ct-" indicates a cis,trans configuration, specifying the relative positions of the ammine and hydroxido ligands. The InChIKey (RXYYLCACJIDITA-UHFFFAOYSA-J) further encodes structural details for database searches [2].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | diammine(cyclobutane-1,1-dicarboxylato)dihydroxidoplatinum(IV) |
CAS Registry Number | 113287-15-3 |
Molecular Formula | C₆H₁₄N₂O₆Pt |
Molecular Mass | 405.267 g/mol |
InChIKey | RXYYLCACJIDITA-UHFFFAOYSA-J |
Alternative Names | CBCDA-Pt(IV); ct-[Pt(NH₃)₂(OH)₂(CBCDA)] |
The platinum(IV) center adopts a distorted octahedral geometry, characteristic of d⁶ transition metal complexes. This geometry arises from six ligands coordinating to the central platinum ion:
Bond lengths and angles are critical for stability:
Table 2: Key Bond Parameters
Bond Type | Length (Å) | Angle (°) |
---|---|---|
Pt–N (ammine) | 2.05 | N–Pt–N: ~180 |
Pt–O (hydroxido) | 1.97 | Oₐₓ–Pt–Oₐₓ: ~180 |
Pt–O (carboxylate) | 2.00 | O–Pt–O (chelate): ~90 |
The spatial arrangement of ligands governs reactivity and biological interactions:
Table 3: Ligand Spatial Metrics
Ligand Pair | Relative Position | Impact on Properties |
---|---|---|
Ammine ligands | trans | Reduces steric strain |
Hydroxido ligands | trans axial | Facilitates reduction to Pt(II) |
CBCDA | Bidentate equatorial | Stabilizes core; influences lipophilicity |
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) shares structural motifs with clinically established platinum drugs but exhibits key distinctions:
Table 4: Structural Comparison with Platinum Drugs
Feature | Pt(IV)-CBCDA | Carboplatin (Pt(II)) | Cisplatin (Pt(II)) |
---|---|---|---|
Coordination Geometry | Octahedral | Square-planar | Square-planar |
Axial Ligands | Two OH⁻ | None | None |
Leaving Group | CBCDA (bidentate) | CBCDA (bidentate) | Chlorides (monodentate) |
Reduction Potential | Reducible to Pt(II) | Non-reducible | Non-reducible |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7